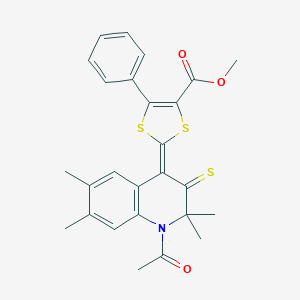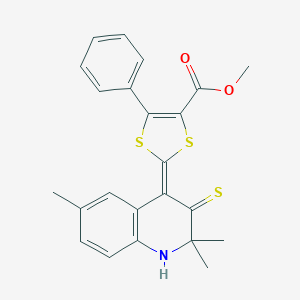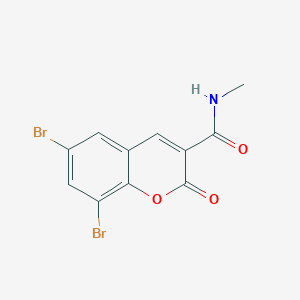![molecular formula C19H19ClN2O4 B314979 N-[3-chloro-2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B314979.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide is an aromatic amide.
Applications De Recherche Scientifique
Antitumor Activity
Research has demonstrated that compounds structurally related to N-[3-chloro-2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide exhibit antitumor activities. A study conducted by Ji et al. (2018) synthesized a compound with a similar structure and evaluated its inhibitory capacity against cancer cell lines, revealing its potential as an antitumor agent (Ji et al., 2018). Another study by Lu et al. (2017) also synthesized a related compound and observed its effective inhibition of cancer cell proliferation (Lu et al., 2017).
Synthesis and Chemical Modification
The synthesis and chemical modification of related compounds provide valuable insights into their potential applications. A study by Collins et al. (2000) explored the chemical modification of similar compounds, offering a foundation for further research into their potential uses (Collins et al., 2000).
Potential Therapeutic Applications
Research by Bozzo et al. (2003) on similar compounds suggests potential therapeutic applications. They investigated the reaction of related compounds with nucleophilic amines, leading to derivatives that could be precursors of therapeutic compounds (Bozzo et al., 2003).
Antimicrobial Activity
The antimicrobial activity of structurally related compounds has been a subject of study. Desai et al. (2012) synthesized novel derivatives and evaluated their antibacterial and antifungal activities, suggesting a potential role in combating microbial infections (Desai et al., 2012).
Insights into Receptor Interactions
Research by Landsman et al. (1997) examined the effects of related compounds on specific receptor interactions, providing a deeper understanding of their biochemical mechanisms (Landsman et al., 1997).
Propriétés
Nom du produit |
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide |
|---|---|
Formule moléculaire |
C19H19ClN2O4 |
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
N-(3-chloro-2-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H19ClN2O4/c20-14-2-1-3-15(18(14)22-6-8-24-9-7-22)21-19(23)13-4-5-16-17(12-13)26-11-10-25-16/h1-5,12H,6-11H2,(H,21,23) |
Clé InChI |
VNDYUSFCHLGIQS-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC4=C(C=C3)OCCO4 |
SMILES canonique |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B314914.png)

![methyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate](/img/structure/B314922.png)

methanone](/img/structure/B314926.png)
methanone](/img/structure/B314928.png)
![ethyl 2-{(Z)-[5-amino-6-cyano-8-iodo-7-(2-iodophenyl)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-2(3H)-ylidene]methyl}benzoate](/img/structure/B314933.png)
![dimethyl 2-(1-[(4-chlorophenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B314935.png)
![Tetramethyl 6'-(1,3-benzodioxol-5-ylcarbonyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B314936.png)
![N-{4-[7-[4-(dimethylamino)benzylidene]-2-(4-fluorobenzoyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-yl]phenyl}-N,N-dimethylamine](/img/structure/B314938.png)
![[(7E)-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl][4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B314939.png)

![2-(4-methoxyphenyl)-4,4,8-trimethyl-5-(phenylacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B314943.png)
![1,3-benzodioxol-5-yl(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B314944.png)